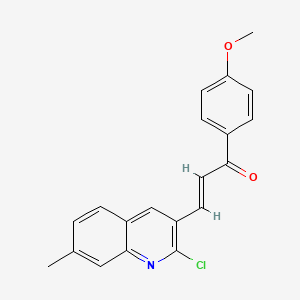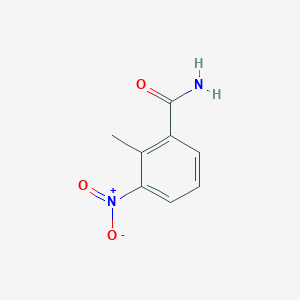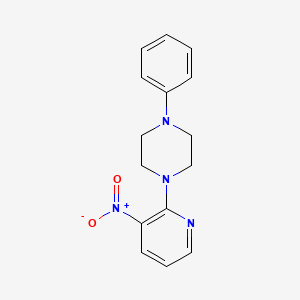![molecular formula C23H23ClFN5OS B2758428 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1115929-71-9](/img/structure/B2758428.png)
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a piperazine moiety, and a thioether linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the thioether linkage: This step involves the reaction of the pyrimidine derivative with a thiol compound, often under mild conditions to prevent decomposition.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable halogenated intermediates.
Final coupling: The final step involves coupling the chlorobenzylamine and fluorophenyl groups to the core structure, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, catalytic hydrogenation.
Substitution reagents: Nitric acid, sulfuric acid, halogens.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted aromatic compounds: From electrophilic substitution reactions.
科学的研究の応用
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Similar Compounds
- **2-((6-((4-Bromobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
- **2-((6-((4-Methylbenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
- **2-((6-((4-Methoxybenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
Uniqueness
The uniqueness of 2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl and fluorophenyl groups enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c24-18-3-1-17(2-4-18)14-26-21-13-22(28-16-27-21)32-15-23(31)30-11-9-29(10-12-30)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVMBQVSMOZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC(=C3)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2-bromoethyl)phenyl]Acetamide](/img/structure/B2758345.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2758351.png)

![3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2758353.png)

![ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate](/img/structure/B2758355.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2758357.png)


![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)
![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)
